molecular formula C10H15NO4S2 B11844537 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide

3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide

Cat. No.: B11844537
M. Wt: 277.4 g/mol
InChI Key: UMSNWCUKKWJTKD-UHFFFAOYSA-N
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Description

3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds based on thiophene structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 3-acetylthiophene with a sulfonamide derivative under suitable reaction conditions .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are commonly used methods for producing thiophene derivatives . These methods involve the use of various catalysts and reagents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H15NO4S2

Molecular Weight

277.4 g/mol

IUPAC Name

3-acetyl-N-(3-methoxypropyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H15NO4S2/c1-8(12)9-4-7-16-10(9)17(13,14)11-5-3-6-15-2/h4,7,11H,3,5-6H2,1-2H3

InChI Key

UMSNWCUKKWJTKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC=C1)S(=O)(=O)NCCCOC

Origin of Product

United States

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